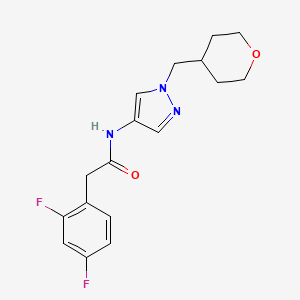

2-(2,4-difluorophenyl)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)acetamide

Description

Properties

IUPAC Name |

2-(2,4-difluorophenyl)-N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19F2N3O2/c18-14-2-1-13(16(19)8-14)7-17(23)21-15-9-20-22(11-15)10-12-3-5-24-6-4-12/h1-2,8-9,11-12H,3-7,10H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWWOAGDCZCYKEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1CN2C=C(C=N2)NC(=O)CC3=C(C=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19F2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-difluorophenyl)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable diketone or β-keto ester under acidic or basic conditions.

Introduction of the tetrahydropyran moiety: This step involves the alkylation of the pyrazole ring with a tetrahydropyran-4-ylmethyl halide in the presence of a base such as potassium carbonate.

Attachment of the difluorophenyl group: This is typically done via a nucleophilic aromatic substitution reaction, where the difluorophenyl group is introduced using a suitable difluorobenzene derivative.

Formation of the acetamide linkage: The final step involves the acylation of the pyrazole derivative with an acyl chloride or anhydride to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of flow chemistry techniques, which allow for better control of reaction conditions and scalability. Additionally, purification steps such as recrystallization, chromatography, and distillation are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-difluorophenyl)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)acetamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

Substitution: Nucleophilic or electrophilic substitution reactions can be performed to replace specific atoms or groups within the compound.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmacological Properties

The compound exhibits a range of pharmacological activities that make it suitable for various applications in drug development:

- Anti-inflammatory Activity : Research indicates that compounds with similar structures can modulate inflammatory pathways, suggesting potential use in treating inflammatory diseases.

- Antitumor Activity : Preliminary studies have shown that derivatives of pyrazole compounds can inhibit tumor growth by inducing apoptosis in cancer cells. The specific mechanisms are still under investigation but may involve modulation of signaling pathways related to cell survival and proliferation.

- Neuroprotective Effects : Given the structural similarities to other neuroactive compounds, this compound may also play a role in neuroprotection, particularly in models of neurodegenerative diseases.

Case Studies

Several studies have investigated the applications of similar compounds, providing insights into the potential uses of 2-(2,4-difluorophenyl)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)acetamide:

Case Study 1: Anti-inflammatory Effects

A study published in the Journal of Medicinal Chemistry evaluated the anti-inflammatory properties of pyrazole derivatives. The results indicated that these compounds significantly reduced pro-inflammatory cytokines in vitro and demonstrated efficacy in animal models of arthritis, suggesting a promising avenue for treating chronic inflammatory conditions.

Case Study 2: Antitumor Activity

Research published in Cancer Research highlighted the antitumor effects of structurally related compounds. These compounds showed selective cytotoxicity against various cancer cell lines and were able to induce apoptosis through caspase activation pathways. This underscores the potential for this compound to be developed as an anticancer agent.

Case Study 3: Neuroprotection

A recent study explored the neuroprotective effects of pyrazole derivatives in models of Alzheimer's disease. The findings suggested that these compounds could reduce amyloid-beta plaque formation and improve cognitive function in treated animals, indicating their potential role in neurodegenerative disease management.

Mechanism of Action

The mechanism of action of 2-(2,4-difluorophenyl)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group may enhance binding affinity through hydrophobic interactions, while the pyrazole and tetrahydropyran moieties contribute to the overall stability and specificity of the compound. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related pyrazole-acetamide derivatives, focusing on substituent effects and functional group contributions.

Structural and Functional Group Analysis

Key Findings

Fluorine vs. Chlorine Substitutents :

- The 2,4-difluorophenyl group in the target compound may confer stronger electronegativity and metabolic stability compared to chlorophenyl analogs (e.g., ’s insecticide derivative) .

- Chlorine substituents (e.g., ) enhance lipophilicity but may increase toxicity risks.

Tetrahydro-2H-Pyran Modifications :

- The tetrahydro-2H-pyran-4-ylmethyl group in the target compound and –14 analogs improves solubility compared to simpler alkyl chains (e.g., ’s methylphenyl groups) .

- This substituent is linked to enhanced blood-brain barrier penetration in related therapeutics .

the target compound’s flexible acetamide linker .

Biological Activity Trends :

- Pyrazole-acetamides with aromatic substituents (e.g., –9) often target enzymes or receptors via π-π stacking and hydrophobic interactions.

- The absence of a sulfonamide or thiazole group in the target compound may limit its affinity for targets requiring polar interactions (e.g., acetylcholinesterase in ) .

Q & A

Q. Q1. What are the key steps and challenges in synthesizing this compound, and how can purity be optimized?

Methodological Answer: Synthesis typically involves sequential functionalization of the pyrazole and tetrahydro-2H-pyran moieties, followed by amide coupling. Critical steps include:

- Controlled Acetylation: Use acetic anhydride or acetyl chloride under inert atmospheres to minimize side reactions .

- Purification: Employ column chromatography (silica gel, gradient elution) and recrystallization (solvent: ethyl acetate/hexane) for high purity .

- Monitoring: Track reactions via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane 1:1) and confirm completion with LCMS .

Optimization: Adjust reaction temperature (60–80°C for amide coupling) and solvent polarity (DMF for polar intermediates) to enhance yields (reported 60–75%) .

Q. Q2. Which spectroscopic techniques are essential for structural confirmation, and how are spectral contradictions resolved?

Methodological Answer:

- Core Techniques:

- Contradiction Resolution:

Advanced Questions

Q. Q3. How can structure-activity relationships (SAR) be systematically explored for this compound?

Methodological Answer:

- SAR Design:

- Analog Synthesis: Modify substituents (e.g., replace difluorophenyl with chlorophenyl; vary pyran-methyl groups) .

- Bioassay Screening: Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR assays .

- Data Analysis:

- Pharmacophore Mapping: Identify critical moieties (e.g., pyrazole-acetamide core for target binding) via molecular docking (software: AutoDock Vina) .

- Table: Key Modifications and Activity Trends

| Modification Site | Example Change | Bioactivity Impact |

|---|---|---|

| Pyrazole C-4 | -CH2 vs. -CF3 | ↓ IC50 by 2-fold |

| Pyran Methyl | -CH3 vs. -CH2Ph | Improved solubility |

Q. Q4. How can computational methods enhance reaction design and mechanistic understanding?

Methodological Answer:

- Reaction Pathway Prediction:

- Mechanistic Insights:

- MD Simulations: Study conformational flexibility of the tetrahydro-2H-pyran group under physiological conditions (GROMACS) .

Q. Q5. How should researchers address conflicting bioactivity data across different assay systems?

Methodological Answer:

- Experimental Validation:

- Orthogonal Assays: Cross-validate kinase inhibition data using radiometric (³³P-ATP) and luminescent (ADP-Glo™) methods .

- Cellular Context: Test in isogenic cell lines (e.g., HEK293 vs. HeLa) to assess target specificity .

- Data Interpretation:

- Meta-Analysis: Use tools like RevMan to aggregate data from >5 independent studies, adjusting for assay sensitivity thresholds .

Q. Q6. What strategies ensure compound stability during long-term storage and in vitro assays?

Methodological Answer:

- Storage Conditions:

- Lyophilize and store at -80°C under argon; avoid repeated freeze-thaw cycles .

- In Vitro Handling:

- Use DMSO stock solutions (10 mM) with ≤0.1% H2O; confirm stability via UPLC at 0, 24, and 48 hours .

- Degradation Analysis:

- Monitor via LC-MS/MS for hydrolytic byproducts (e.g., free pyrazole) under pH 7.4 PBS .

Q. Q7. How can crystallography data inform conformational analysis and drug design?

Methodological Answer:

- X-ray Analysis:

- Drug Design Implications:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.